Inosine-5'-triphosphate trisodium salt is synthesized through a multi-step process. The primary method involves the deamination of adenosine triphosphate to form inosine-5'-triphosphate. This reaction can be catalyzed by specific enzymes or achieved through chemical means. Following this, trisodium salt is added to stabilize the compound, resulting in the final product .
Industrial Production: Large-scale production typically employs fermentation processes using genetically engineered bacteria designed to overproduce adenosine triphosphate. The bacterial cultures are cultivated under controlled conditions, followed by chemical conversion to inosine-5'-triphosphate and subsequent treatment with trisodium salt .
The molecular formula of inosine-5'-triphosphate trisodium salt is C10H12N5Na3O15P3. Its structure consists of a ribose sugar linked to three phosphate groups and an inosine base. The presence of three sodium ions balances the negative charges from the phosphate groups.
Key Structural Features:
Inosine-5'-triphosphate trisodium salt undergoes various chemical reactions:
These reactions are essential for understanding the metabolic pathways involving nucleotides and their derivatives.
Inosine-5'-triphosphate trisodium salt primarily targets ATPases and GTPases, which are critical for cellular signaling pathways. Its mode of action involves preventing the hydrolysis of guanosine 5'-triphosphate, thereby facilitating the initiation of effector systems within cells.
The biochemical pathways involving inosine-5'-triphosphate include:
Inosine-5'-triphosphate trisodium salt appears as a white to yellow solid. It is soluble in water due to its ionic nature, which facilitates its role in biochemical reactions.
Key Properties:
Inosine-5'-triphosphate trisodium salt has diverse applications across several scientific fields:
Inosine-5'-triphosphate trisodium salt (ITP; CAS 35908-31-7) is a nucleotide analogue with the molecular formula C₁₀H₁₂N₄Na₃O₁₄P₃ and a molecular weight of 574.11 g/mol [1] [3] [10]. The compound features a purine base (hypoxanthine) linked via a β-N9-glycosidic bond to a ribose sugar, which is esterified to a triphosphate group. The trisodium salt enhances its solubility in aqueous solutions (100 mg/mL in water) [3] [6]. Key structural attributes include:
Table 1: Structural Comparison of ITP with Canonical Nucleotides
Property | ITP | ATP | GTP |
---|---|---|---|
Base | Hypoxanthine | Adenine | Guanine |
Triphosphate | Yes | Yes | Yes |
Solubility | 100 mg/mL in H₂O | Moderate | Moderate |
Enzymatic Stability | Resistant to deamination | Susceptible | Susceptible |
The compound typically appears as a white to off-white crystalline powder and requires storage at -20°C under inert conditions due to moisture sensitivity [7] [9]. Its SMILES notation is O[C@@H]([C@H](N1C=NC2=C1NC=NC2=O)O3)[C@H](O)[C@H]3COP(OP(OP(O)(O[Na])=O)(O[Na])=O)(O[Na])=O
[3], reflecting the sodium coordination and stereochemistry.
ITP was initially identified as a metabolic byproduct of ATP and GTP deamination in the mid-20th century. Early studies revealed its accumulation in tissues under oxidative stress or enzymatic dysfunction, linking it to purine salvage pathways [6] [10]. Key milestones include:
ITP serves as a versatile biomimetic in cellular signaling and metabolism:
Table 2: Research Applications of ITP in Model Systems
Application | Model System | Key Finding | Source |
---|---|---|---|
G-Protein Activation | HL-60 cell membranes | Enhanced ITP hydrolysis by chemokines | [3] [4] |
Transcription Initiation | Reovirus core particles | ITP substitutes GTP in RNA elongation | [1] |
ATPase/GTPase Specificity | Transducin (TD) | Higher Km, lower Vmax vs. GTP | [3] [6] |
Purinergic Signaling | Guinea pig bladder | Contraction at 1 mM concentration | [4] [10] |
Despite extensive characterization, several unresolved questions persist:
Future research should prioritize:
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